Regioselective Functionalization: Accessing Ortho-Substituted Nitroanilines via VNS Reaction Pathway
5-Amino-2-nitrobenzonitrile (3-cyano-4-nitroaniline) can be synthesized through a vicarious nucleophilic substitution (VNS) reaction, a specific pathway for the direct introduction of an amino group ortho to a nitro group . This is a class-level reaction for ortho-nitroarenes, but the specific ortho-nitrobenzonitrile core of this compound makes it a direct product of such reactions, unlike its isomer, 2-amino-5-nitrobenzonitrile, which has a para-relationship between the amino and nitro groups and is inaccessible via the same VNS pathway [1].
| Evidence Dimension | Synthetic accessibility of specific regioisomer |
|---|---|
| Target Compound Data | Synthesized via VNS reaction (3-cyano-4-nitroaniline isomer) |
| Comparator Or Baseline | 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3) |
| Quantified Difference | Qualitative: Isomer not accessible via standard VNS pathway for ortho-substitution |
| Conditions | Reaction of nitroarenes with sulfenamide anions in the VNS pathway |
Why This Matters
This dictates the choice of starting material for synthesizing specific ortho-substituted nitroaniline scaffolds; procurement of the correct regioisomer is essential for the intended VNS or related downstream chemistry.
- [1] PubChem. (2025). Compound Summary for CID 53400683, 5-Amino-2-nitrobenzonitrile. National Center for Biotechnology Information. View Source
